molecular formula C7H10N2O2 B1486792 6-(Ethoxymethyl)pyrimidin-4-ol CAS No. 2092803-56-8

6-(Ethoxymethyl)pyrimidin-4-ol

Cat. No.: B1486792
CAS No.: 2092803-56-8
M. Wt: 154.17 g/mol
InChI Key: QCRGSADTUASVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethoxymethyl)pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with ethoxymethylating agents. One common method includes the use of ethyl chloroformate and pyrimidin-4-ol under basic conditions to introduce the ethoxymethyl group at the 6-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Ethoxymethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation by binding to their active sites and preventing substrate interaction .

Comparison with Similar Compounds

Uniqueness: 6-(Ethoxymethyl)pyrimidin-4-ol is unique due to the presence of the ethoxymethyl group, which enhances its solubility and reactivity compared to other pyrimidine derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .

Properties

IUPAC Name

4-(ethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-4-6-3-7(10)9-5-8-6/h3,5H,2,4H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRGSADTUASVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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